molecular formula C9H8F5N B2353949 4-methyl-2-(pentafluoroethyl)aniline CAS No. 2092313-86-3

4-methyl-2-(pentafluoroethyl)aniline

Cat. No.: B2353949
CAS No.: 2092313-86-3
M. Wt: 225.162
InChI Key: AWCXJEIFPQYEIB-UHFFFAOYSA-N
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Description

4-methyl-2-(pentafluoroethyl)aniline is an organic compound with the molecular formula C9H8F5N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pentafluoroethyl)aniline typically involves the introduction of the pentafluoroethyl group to the aniline derivative. One common method is through the reaction of 4-methyl-2-nitroaniline with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as iron powder in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-2-(pentafluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-(pentafluoroethyl)aniline involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(pentafluoroethyl)aniline is unique due to the presence of both a methyl group and a pentafluoroethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-2-(1,1,2,2,2-pentafluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c1-5-2-3-7(15)6(4-5)8(10,11)9(12,13)14/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXJEIFPQYEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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